alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile
CAS No.: 1027160-12-8
Cat. No.: VC21342669
Molecular Formula: C15H16Br2N2
Molecular Weight: 384.11 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1027160-12-8 |
---|---|
Molecular Formula | C15H16Br2N2 |
Molecular Weight | 384.11 g/mol |
IUPAC Name | 2-[3-(2-cyanopropan-2-yl)-5-(dibromomethyl)phenyl]-2-methylpropanenitrile |
Standard InChI | InChI=1S/C15H16Br2N2/c1-14(2,8-18)11-5-10(13(16)17)6-12(7-11)15(3,4)9-19/h5-7,13H,1-4H3 |
Standard InChI Key | AJUNARPIHUBZNV-UHFFFAOYSA-N |
SMILES | CC(C)(C#N)C1=CC(=CC(=C1)C(Br)Br)C(C)(C)C#N |
Canonical SMILES | CC(C)(C#N)C1=CC(=CC(=C1)C(Br)Br)C(C)(C)C#N |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile is an organic compound with defined chemical characteristics that distinguish it in analytical chemistry contexts. Its fundamental identity parameters provide the foundation for understanding its role and properties.
Basic Identification Parameters
The compound is unambiguously identified through several standardized chemical identifiers:
Parameter | Value |
---|---|
CAS Registry Number | 1027160-12-8 |
Molecular Formula | C₁₅H₁₆Br₂N₂ |
Molecular Weight | 384.11 g/mol |
Exact Mass | 381.968 |
IUPAC Name | 2-[3-(2-cyanopropan-2-yl)-5-(dibromomethyl)phenyl]-2-methylpropanenitrile |
These identification parameters serve as the standard reference points in chemical databases and literature .
Structural Characteristics
The molecular structure features a central benzene ring with three key substituents:
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A dibromomethyl group (CHBr₂) at position 5
-
Two identical 2-methylpropanenitrile groups at positions 1 and 3
This arrangement creates a symmetric molecule with a distinctive bromine-bearing functionality, which is critical for its identification as a specific impurity in pharmaceutical production processes .
Physical and Chemical Properties
The physical and chemical properties of alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile determine its behavior in various environments and applications, particularly in analytical contexts.
Property | Specification |
---|---|
Recommended Storage Temperature | -20°C |
Transport Temperature | Room Temperature |
Purity | >95% (HPLC) |
Notation Type | Representation |
---|---|
SMILES | CC(C)(C#N)c1cc(cc(c1)C(C)(C)C#N)C(Br)Br |
InChI | InChI=1S/C15H16Br2N2/c1-14(2,8-18)11-5-10(13(16)17)6-12(7-11)15(3,4)9-19/h5-7,13H,1-4H3 |
These structural representations enable computational analysis and database searches across chemical information systems .
Relationship to Anastrozole and Pharmaceutical Significance
The primary importance of alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile lies in its relationship to the pharmaceutical compound Anastrozole, a drug widely used in breast cancer treatment.
Structural Relationship to Anastrozole
While the search results don't directly detail the structural relationship, the compound's designation as a specific impurity suggests a close structural similarity to Anastrozole. The presence of the dibromomethyl group likely represents a variation in the synthetic pathway or a potential degradation product of Anastrozole.
As a reference standard, this compound serves crucial functions in pharmaceutical quality control:
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Providing a calibration point for analytical methods
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Enabling the identification and quantification of specific impurities in Anastrozole production
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Supporting regulatory compliance in pharmaceutical manufacturing
These applications underline the compound's importance despite its limited presence in general chemistry literature.
Comparative Analysis with Related Compounds
To better understand alpha,alpha,alpha',alpha'-Tetramethyl-5-(dibromomethyl)-1,3-benzenediacetonitrile, it is instructive to compare it with structurally related compounds.
Comparison with Monobrominated Analogue
A related compound, alpha,alpha,alpha',alpha'-Tetramethyl-5-bromomethyl-1,3-benzenediacetonitrile (CAS: 120511-84-4), differs by having a single bromine atom instead of two:
Property | Dibromomethyl Compound | Bromomethyl Compound |
---|---|---|
Molecular Formula | C₁₅H₁₆Br₂N₂ | C₁₅H₁₇BrN₂ |
Molecular Weight | 384.11 g/mol | 305.21 g/mol |
Function | Anastrozole EP Impurity D | Anastrozole Impurity D (different pharmacopeia) |
This structural difference, while subtle, affects the compound's physical properties and analytical profile, which is significant in pharmaceutical impurity profiling .
Deuterated Variations
There also exists a deuterated version, alpha,alpha,alpha',alpha'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile (CAS: 1185016-59-4), which contains twelve deuterium atoms replacing hydrogens in the methyl groups:
Property | Standard Compound | Deuterated Compound |
---|---|---|
Molecular Formula | C₁₅H₁₇BrN₂ | C₁₅H₅D₁₂BrN₂ |
Molecular Weight | 305.21 g/mol | 317.29 g/mol |
Application | Impurity reference | Labeled impurity reference |
The deuterated version serves specialized analytical applications where isotopic labeling provides advantages in mass spectrometric analysis and metabolic studies .
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